6alpha-Chloro Triamcinolone Acetonide
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Overview
Description
Fluocinolone acetonide impurity L is a specific impurity associated with fluocinolone acetonide, a corticosteroid used in various medical treatments. This impurity is identified and characterized as part of the European Pharmacopoeia (EP) standards to ensure the purity and safety of pharmaceutical products containing fluocinolone acetonide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluocinolone acetonide impurity L involves multiple steps, including the introduction of specific functional groups and the formation of the impurity through controlled reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of fluocinolone acetonide as a starting material, followed by specific chemical reactions to introduce the impurity .
Industrial Production Methods
Industrial production of fluocinolone acetonide impurity L is carried out under strict regulatory guidelines to ensure consistency and quality. The process involves high-precision techniques such as high-performance liquid chromatography (HPLC) to isolate and quantify the impurity. The production is typically done in specialized facilities equipped with advanced analytical instruments .
Chemical Reactions Analysis
Types of Reactions
Fluocinolone acetonide impurity L undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Fluocinolone acetonide impurity L is primarily used in analytical chemistry to develop and validate methods for detecting and quantifying impurities in pharmaceutical products. It serves as a reference standard in quality control laboratories to ensure the purity and safety of fluocinolone acetonide formulations. Additionally, it is used in research studies to understand the stability and degradation pathways of fluocinolone acetonide .
Mechanism of Action
The mechanism of action of fluocinolone acetonide impurity L is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall efficacy and safety of fluocinolone acetonide products. The impurity may interact with molecular targets and pathways similar to those of fluocinolone acetonide, potentially influencing the drug’s pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Similar Compounds
- Fluocinolone acetonide impurity A
- Fluocinolone acetonide impurity B
- Fluocinolone acetonide impurity C
- Fluocinolone acetonide impurity D
Uniqueness
Fluocinolone acetonide impurity L is unique in its specific chemical structure and the conditions under which it is formed. Unlike other impurities, it may have distinct physicochemical properties that require specialized analytical techniques for detection and quantification. Its presence in pharmaceutical formulations is closely monitored to ensure compliance with regulatory standards .
Properties
CAS No. |
1893-65-8 |
---|---|
Molecular Formula |
C24H30ClFO6 |
Molecular Weight |
468.9 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-19-chloro-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H30ClFO6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |
InChI Key |
QGOSZLWHGXJGTG-VSXGLTOVSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)Cl)F)O |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)Cl)C |
Origin of Product |
United States |
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